REACTION_CXSMILES
|
Br.[CH2:2]([O:4][C:5](=[O:16])[CH2:6][C:7]1[N:8]=[C:9]2[N:13]([CH:14]=1)[CH:12]=[C:11]([CH3:15])[S:10]2)[CH3:3].C(=O)([O-])[O-].[K+].[K+]>O>[CH3:15][C:11]1[S:10][C:9]2=[N:8][C:7]([CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:16])=[CH:14][N:13]2[CH:12]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
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226 g
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Type
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reactant
|
Smiles
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Br.C(C)OC(CC=1N=C2SC(=CN2C1)C)=O
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Name
|
|
Quantity
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350 mL
|
Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
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51 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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The aqueous solution was extracted with methylene chloride (300 mL)
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Type
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WASH
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Details
|
the organic phase was washed with brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN2C(S1)=NC(=C2)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |